molecular formula C11H13FO3 B14868322 Ethyl 3-fluoro-5-methoxyphenylacetate

Ethyl 3-fluoro-5-methoxyphenylacetate

Cat. No.: B14868322
M. Wt: 212.22 g/mol
InChI Key: OFSBQIGHNZPPJC-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-5-methoxyphenylacetate is an organic compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol It is a derivative of phenylacetate, featuring a fluorine atom and a methoxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-5-methoxyphenylacetate typically involves the esterification of 3-fluoro-5-methoxyphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactors has been explored to enhance mass and heat transfer, leading to higher efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-5-methoxyphenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 3-fluoro-5-methoxyphenylacetic acid.

    Reduction: 3-fluoro-5-methoxyphenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-fluoro-5-methoxyphenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-5-methoxyphenylacetate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Ethyl 3-fluoro-5-methoxyphenylacetate can be compared with other phenylacetate derivatives:

This compound stands out due to the unique combination of fluorine and methoxy substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

ethyl 2-(3-fluoro-5-methoxyphenyl)acetate

InChI

InChI=1S/C11H13FO3/c1-3-15-11(13)6-8-4-9(12)7-10(5-8)14-2/h4-5,7H,3,6H2,1-2H3

InChI Key

OFSBQIGHNZPPJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CC(=C1)F)OC

Origin of Product

United States

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